
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid typically involves the condensation of appropriate phenolic compounds with acetic acid derivatives. One common method includes the use of 7,8-dimethoxy-2H-chromen-3-one as a starting material, which undergoes a series of reactions including reduction and subsequent acylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity. Catalysts and solvents that facilitate the reactions efficiently would be employed to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzopyran derivatives with potential biological activities.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, binding to receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid: Lacks the methoxy groups at positions 7 and 8.
(7,8-Dimethoxy-2H-1-benzopyran-3-yl)acetic acid: Similar structure but without the dihydro modification.
(7,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)propanoic acid: Contains a propanoic acid group instead of an acetic acid group.
Uniqueness
The presence of methoxy groups at positions 7 and 8, along with the dihydro modification, imparts unique chemical and biological properties to (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
917974-91-5 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-16-11-4-3-8-5-9(6-12(14)15)18-7-10(8)13(11)17-2/h3-4,9H,5-7H2,1-2H3,(H,14,15) |
InChI Key |
IHDHHBDVVZUWDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(OC2)CC(=O)O)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


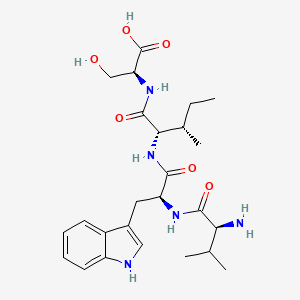
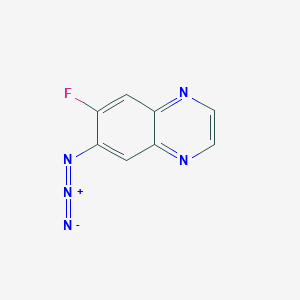
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
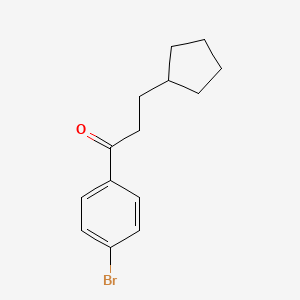
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
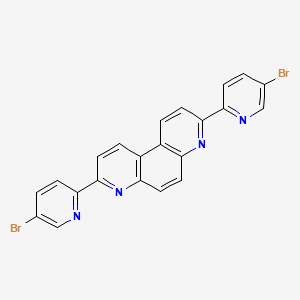

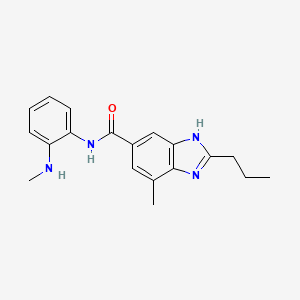
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)


